Molecular Differentiation from Impurity 17 (Des-Cyano Analog)
The target compound is differentiated from its closest structural analog, Topiroxostat Impurity 17 (N'-(imino(pyridin-4-yl)methyl)isonicotinohydrazide, CAS 445218-61-1), by the presence of a single cyano substituent at the 2-position of the isonicotinoyl ring. This structural modification produces a molecular weight increase of +25.01 Da (266.26 vs. 241.25) and elevates the topological polar surface area (TPSA) from 90.76 Ų to 117 Ų, a 28.9% increase . The number of hydrogen-bond acceptor sites increases from 4 to 5, while hydrogen-bond donor count remains constant at 2 . These differences are quantitatively sufficient to produce baseline-resolvable chromatographic peaks under reversed-phase HPLC conditions and distinct [M+H]⁺ precursor ions (m/z 267 vs. m/z 242) in LC-MS/MS analysis, making cross-substitution analytically invalid.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 266.26 |
| Comparator Or Baseline | Topiroxostat Impurity 17: 241.25 |
| Quantified Difference | Δ = +25.01 Da (+10.4%) |
| Conditions | Calculated from molecular formula; confirmed by mass spectrometry in vendor COA documentation |
Why This Matters
The 25 Da mass difference ensures unambiguous MS identification and precludes co-elution with the des-cyano analog in validated HPLC methods, directly impacting system suitability criteria and impurity quantitation accuracy per ICH Q2(R1).
